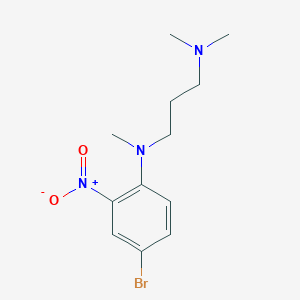
N-(4-Bromo-2-nitro-phenyl)-N,N',N'-trimethylpropane-1,3-diamine
Cat. No. B8439312
M. Wt: 316.19 g/mol
InChI Key: OHMKYRFNERMHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476434B2
Procedure details


To N-(4-Bromo-2-nitro-phenyl)-N,N′,N′-trimethyl-propane-1,3-diamine (Example 619, Step 1) (0.54 g, 1.7 mmol) in 20 ml EtOH was added SnCl2 (0.51 g, 2.67 mmol). The mixture was sealed and was heated to 80° C. for 12 h. An additional amount of SnCl2 (0.51 g, 2.67 mmol) was added and heating continued for 12 h. The reaction was cooled to ambient temperature, and was poured into a mixture of EtOAc and saturated aqueous sodium bicarbonate. The mixture was filtered through celite, and the organic layer was removed. The aqueous layer was extracted twice with EtOAc, and the combined organic layers were dried with Na2SO4, filtered, and concentrated to give a cloudy oil. This material was filtered through silica gel with 90/10/1 dichloromethane/MeOH/conc. NH4OH and concentrated in vacuo to give the title compound as a red oil. MS (ES+): 285.9 (M+H)+. Calc'd for C12H20BrN3: 286.21.
Quantity
0.54 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:15])[CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])=[C:4]([N+:16]([O-])=O)[CH:3]=1.Cl[Sn]Cl.CCOC(C)=O.C(=O)(O)[O-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([N:8]([CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])[CH3:15])=[CH:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)N(CCCN(C)C)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a cloudy oil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This material was filtered through silica gel with 90/10/1 dichloromethane/MeOH/conc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
NH4OH and concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
